2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone
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Overview
Description
2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a quinoline ring substituted with ethoxy and methoxy groups, and an ethanone moiety attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. Ethanol and methanol can be used as nucleophiles in the presence of a strong base.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the ethoxy and methoxy substituents, resulting in different chemical properties.
2-Amino-1-(4-methoxyphenyl)ethanone: Contains a phenyl ring instead of a quinoline ring, leading to different biological activities.
Uniqueness
2-Amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-amino-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14-7-13(18-2)10-6-9(12(17)8-15)4-5-11(10)16-14/h4-7H,3,8,15H2,1-2H3 |
InChI Key |
LRFXVRZBMKXQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)C(=O)CN)C(=C1)OC |
Origin of Product |
United States |
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